N-(2-chlorophenyl)-3-ethyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(2-CHLOROPHENYL)-3-ETHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of 1,2,4-triazoles and 1,3,4-thiadiazines.
Preparation Methods
The synthesis of N-(2-CHLOROPHENYL)-3-ETHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-chloroaniline using sodium nitrite in an acidic medium to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2-aminoacetonitrile hydrochloride to form 2-(2-(4-chlorophenyl)iminohydrazino)acetonitrile.
Cyclization: The intermediate is heated under reflux in ethanol to afford the desired triazolo-thiadiazine compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-(2-CHLOROPHENYL)-3-ETHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methylphenyl positions.
Common reagents and conditions used in these reactions include acidic or basic media, solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2-CHLOROPHENYL)-3-ETHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, particularly against breast cancer cells.
Antimicrobial Activity: It exhibits good antimicrobial activities against various microorganisms.
Antiviral Activity: The compound has been studied for its antiviral properties.
Enzyme Inhibition: It has been found to inhibit enzymes such as serine protease.
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-3-ETHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with molecular targets such as PARP-1 and EGFR . The compound induces apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . It also inhibits key enzymes involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
Similar compounds to N-(2-CHLOROPHENYL)-3-ETHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include:
Fluconazole: An antifungal drug containing a triazole moiety.
Voriconazole: Another antifungal agent with a triazole structure.
Trazodone: An antidepressant with a triazole ring.
Estazolam: A sedative-hypnotic drug containing a triazole nucleus.
The uniqueness of N-(2-CHLOROPHENYL)-3-ETHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its combined triazole and thiadiazine structure, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H20ClN5OS |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-3-ethyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C20H20ClN5OS/c1-3-16-23-24-20-26(16)25-17(13-10-8-12(2)9-11-13)18(28-20)19(27)22-15-7-5-4-6-14(15)21/h4-11,17-18,25H,3H2,1-2H3,(H,22,27) |
InChI Key |
NGGSLUKRTCFWEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3Cl)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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